6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications
Transformations of Heterocyclic Compounds
Research on transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines and other derivatives highlights the synthetic versatility of heterocyclic compounds. These transformations can lead to the production of novel compounds with potential applications in medicinal chemistry and material science (Kolar, Tislér, & Pizzioli, 1996).
Synthesis and Biological Activities
The synthesis and evaluation of new heterocyclic compounds for their antioxidant and antimicrobial activities demonstrate the role of chemical synthesis in discovering new biologically active molecules. Such research contributes to the development of new pharmaceuticals and agrochemicals (Bassyouni et al., 2012).
Reactive Properties and Drug Design
Studies on the synthesis, spectroscopic characterization, and evaluation of compounds for their reactivity and potential drug activities showcase the intersection of organic chemistry, computational modeling, and biological evaluation in drug design. This approach can lead to the discovery of compounds with specific biological activities, such as inhibitors for certain enzymes or pathways (Pillai et al., 2019).
One-Pot Synthesis Techniques
The development of one-pot synthesis techniques for complex molecules illustrates advancements in synthetic efficiency and the potential for creating novel compounds with fewer steps. This is particularly relevant in the development of new materials and active pharmaceutical ingredients (Jilani, 2007).
Structure-Activity Relationships
Research on the synthesis of imidazo[1,5-a]pyrazines and their functionalization demonstrates the importance of structure-activity relationships in medicinal chemistry. By altering the structure of these compounds, researchers can modulate their biological activities, leading to potential therapeutic agents (Board et al., 2009).
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-26-17-7-6-14(10-18(17)27-5-2)20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-9-23(21)3/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQRDGMFLMAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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